![molecular formula C7H8F8O2 B178625 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane CAS No. 138845-14-4](/img/structure/B178625.png)
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Overview
Description
“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C7H8F8O2 . It has an average mass of 276.124 Da and a monoisotopic mass of 276.039642 Da . The compound is also known by its IUPAC name, "Propane, 1,3-bis(1,1,2,2-tetrafluoroethoxy)-" .
Physical And Chemical Properties Analysis
“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” has a density of 1.4±0.1 g/cm3, a boiling point of 171.8±40.0 °C at 760 mmHg, and a flash point of 63.9±23.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its refractive index is 1.313 .Scientific Research Applications
Synthesis and Structural Studies
- The compound 1,3-bis(4-pyridyl)propane has been utilized as a bridge in synthesizing dicobaloximes. These complexes were characterized through various spectroscopic techniques, and their thermal stability was analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The presence of a flexible spacer influenced extensive intermolecular interactions, and the mesophase formation of these complexes was dependent on the length of the alkyl chain (Yamuna et al., 2016).
Spectroscopic Analysis and Structural Investigation
- Structural investigations of 1,3-bis(3-hydroxymethylpyridinium)propane derivatives were conducted using X-ray diffraction, DFT, FTIR, NMR, and UV–vis methods. These studies revealed significant differences in the structures of these compounds and demonstrated the influence of hydrogen bonding and CH⋯Br bonds in forming three-dimensional networks (Komasa et al., 2018).
Synthesis and Application in Polymerization
- A study investigated the effect of diluting 2,2-bis(4-(2-hydroxy-3-methacryloxyprop-1-oxy) phenyl) propane (Bis-GMA) with 2,2-bis(4-(2-methacryloxyprop-1-oxy)phenyl) propane (CH3Bis-GMA) on the extent of polymerization. The results indicated improvements in properties such as polymerization shrinkage, water sorption, and extent of polymerization, making this approach promising for novel dental composite materials (Pereira et al., 2002).
Coordination Chemistry and Ligand Properties
- Research on new ligands, such as 1,3-bis(pyrazol-1′-yl)propane, has led to the synthesis of coordination compounds with metals like copper, zinc, and cobalt. These studies provided insights into the chelating behavior of these ligands and their ability to form unique chelate rings and coordination polymers, which could have applications in material science and catalysis (Schuitema et al., 2001).
properties
IUPAC Name |
1,3-bis(1,1,2,2-tetrafluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHYGBPZYNJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)COC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569267 | |
Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
CAS RN |
138845-14-4 | |
Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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